Methyl 3-bromo-5-formyl-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H9BrO4 It is a derivative of benzoic acid and contains bromine, formyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-formyl-2-methoxybenzoate typically involves the bromination of a precursor compound, followed by formylation and esterification reactions. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by formylation at the 5-position using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-formyl-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Oxidation: Potassium permanganate, water, and acidic conditions.
Reduction: Sodium borohydride, methanol, and mild temperatures.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Methyl 3-bromo-5-carboxy-2-methoxybenzoate.
Reduction: Methyl 3-bromo-5-hydroxymethyl-2-methoxybenzoate.
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-formyl-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-formyl-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group enhances its solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3-bromo-2-formyl-5-methoxybenzoate
Comparison: Methyl 3-bromo-5-formyl-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. Compared to Methyl 2-bromo-5-methoxybenzoate, the formyl group at the 5-position introduces additional reactivity, allowing for more diverse chemical transformations. The presence of the methoxy group enhances its solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C10H9BrO4 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
methyl 3-bromo-5-formyl-2-methoxybenzoate |
InChI |
InChI=1S/C10H9BrO4/c1-14-9-7(10(13)15-2)3-6(5-12)4-8(9)11/h3-5H,1-2H3 |
InChI Key |
JVTXNKLIUXRNNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.